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2-(2,6-Dimethylmorpholin-4-
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CAS No.: 244789-18-2

Cat. No.: B1302565

Get Quote

Foreword: The Unassuming Power of a Heterocycle
In the vast landscape of organic chemistry, certain molecular frameworks consistently emerge

as cornerstones of innovation. The morpholine ring, a simple six-membered heterocycle

containing both an amine and an ether functional group, is one such "privileged structure".[1][2]

Its unique combination of polarity, water solubility, and synthetic accessibility has made it a

ubiquitous pharmacophore in medicinal chemistry and a versatile building block in numerous

other scientific domains.[3] This technical guide delves deeper into a specific class of these

valuable compounds: the dimethylmorpholines. By exploring their synthesis, properties, and

diverse applications, we aim to provide researchers, scientists, and drug development

professionals with a comprehensive understanding of the potential held within these seemingly

simple molecules. We will move beyond a mere listing of facts to explain the causality behind

experimental choices and to provide actionable, self-validating protocols.

Part 1: Foundational Chemistry of
Dimethylmorpholine
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Physicochemical Characteristics
The introduction of two methyl groups onto the morpholine ring, most commonly at the 2 and 6

positions, imparts subtle yet significant changes to its physicochemical properties. These

alterations influence its reactivity, solubility, and conformational preferences, which in turn

dictate its utility in various applications.

Property Value Source

Molecular Formula C6H13NO

Molecular Weight 115.17 g/mol

Boiling Point 147 °C (lit.)

Melting Point -85 °C (lit.)

Density 0.935 g/mL at 25 °C (lit.)

Refractive Index n20/D 1.446 (lit.)

Synthesis of the Core Scaffold: Preparation of cis-2,6-
Dimethylmorpholine
The industrial synthesis of cis-2,6-dimethylmorpholine is a prime example of efficient chemical

engineering, utilizing readily available starting materials and optimizing reaction conditions to

favor the desired stereoisomer. The cis isomer is often the more sought-after for specific

applications, including the synthesis of certain agrochemicals.[4]

Objective: To synthesize 2,6-dimethylmorpholine with a high proportion of the cis-isomer

through the acid-catalyzed cyclization of diisopropanolamine.

Materials:

Diisopropanolamine (containing 0-20% water)

Sulfuric acid (90-120%)

Sodium hydroxide solution (concentrated)
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Reactor equipped for simultaneous metering, stirring, and distillation

Procedure:

Simultaneously meter diisopropanolamine and an excess of 90-120% strength sulfuric acid

into the reactor. The molar ratio of diisopropanolamine to sulfuric acid should be maintained

between 1:1.0 and 1:3.0.

The reaction is stirred without external cooling, allowing the exothermic heat of reaction to

increase the temperature of the mixture to 85-170 °C.

Heat the reaction mixture to a temperature of 150-190 °C for 1 to 25 hours. During this time,

water is continuously distilled off.

After the reaction is complete, cool the mixture and carefully add it to a sodium hydroxide

solution to neutralize the excess acid and liberate the free amine.

Distill the resulting mixture to obtain a crude product containing 2,6-dimethylmorpholine.

Dry the crude product with concentrated sodium hydroxide solution to yield 2,6-

dimethylmorpholine with a high proportion of the cis-isomer.

Causality of Experimental Choices:

The simultaneous addition of reactants allows for the utilization of the heat of reaction,

making the process more energy-efficient.

The use of excess sulfuric acid acts as both a catalyst and a dehydrating agent, driving the

equilibrium towards the cyclized product.

Controlling the temperature is crucial; excessively high temperatures can lead to side

reactions and decomposition.

The final drying step with concentrated sodium hydroxide is an effective way to remove

residual water from the final product.
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Part 2: The Role of Dimethylmorpholine in Drug
Discovery
The morpholine moiety is a celebrated component in modern drug design, and its dimethylated

counterpart offers unique advantages. The methyl groups can provide steric hindrance that

influences binding to biological targets and can also impact the metabolic stability of the

molecule, potentially leading to improved pharmacokinetic profiles.[2][3]

A Case Study: Dimethylmorpholine Derivatives as
PI3K/Akt/mTOR Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling

pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a

hallmark of many cancers, making it a prime target for therapeutic intervention.[5]

The following diagram illustrates the key components and interactions within this vital cellular

pathway.
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Caption: The PI3K/Akt/mTOR signaling cascade.
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The synthesis of potent and selective PI3K inhibitors often involves the incorporation of a

morpholine or dimethylmorpholine moiety. These groups can form crucial hydrogen bonds with

the hinge region of the kinase domain, contributing to high binding affinity.[5]

Objective: To synthesize an N-aryl-2,6-dimethylmorpholine derivative, a common scaffold for

PI3K inhibitors, via a nucleophilic aromatic substitution reaction.

Materials:

cis-2,6-Dimethylmorpholine

A suitable fluoro- or chloro-substituted aromatic or heteroaromatic precursor (e.g., 2-chloro-

4-aminopyrimidine)

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

A polar aprotic solvent (e.g., N,N-dimethylformamide - DMF or dimethyl sulfoxide - DMSO)

Standard laboratory glassware and purification equipment (e.g., flash chromatography

system)

Procedure:

To a solution of the aromatic/heteroaromatic precursor (1.0 eq) in the chosen solvent, add

cis-2,6-dimethylmorpholine (1.2 eq) and DIPEA (2.0 eq).

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of

the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Once the reaction is complete, cool the mixture to room temperature and dilute with a

suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired

N-aryl-2,6-dimethylmorpholine derivative.

Causality of Experimental Choices:

The use of a polar aprotic solvent facilitates the nucleophilic aromatic substitution by

stabilizing the charged intermediate.

DIPEA is used as a non-nucleophilic base to scavenge the HCl or HF generated during the

reaction without competing with the dimethylmorpholine nucleophile.

Heating is often necessary to overcome the activation energy of the reaction.

The following table summarizes the inhibitory activity (IC50 values) of several morpholine-

containing compounds against different PI3K isoforms. Lower IC50 values indicate greater

potency.

Compound
PI3Kα IC50
(nM)

PI3Kβ IC50
(nM)

PI3Kδ IC50
(nM)

PI3Kγ IC50
(nM)

Source

6n 89.3 >1100 12.6 502 [5]

6o 10.9 >1900 8.6 137 [5]

6r 130 >1500 236 >3900 [5]

6s 107 >2200 137 >3200 [5]

The systematic modification of the dimethylmorpholine scaffold and its substituents has

revealed key structural features that govern their activity as kinase inhibitors.[6]

The Morpholine Oxygen: The oxygen atom of the morpholine ring often acts as a hydrogen

bond acceptor, interacting with backbone amide protons in the hinge region of the kinase

domain. This interaction is crucial for anchoring the inhibitor in the active site.

The Methyl Groups: The methyl groups at the 2 and 6 positions can provide favorable van

der Waals interactions with hydrophobic pockets within the active site. They can also
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influence the conformation of the morpholine ring and the overall shape of the inhibitor,

which can affect selectivity for different kinase isoforms.

N-Substitution: The nature of the substituent on the morpholine nitrogen is a key determinant

of both potency and selectivity. Bulky aromatic or heteroaromatic groups are often employed

to occupy the ATP-binding pocket and can be modified to fine-tune the inhibitor's properties.

For instance, the presence of halogen groups on an attached aromatic ring can increase

inhibitory activity against certain cancer cell lines.

The discovery and development of new therapeutic agents follows a systematic process, from

initial synthesis to biological evaluation.
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Caption: A simplified workflow for the synthesis and screening of bioactive compounds.

Part 3: Dimethylmorpholine in Agrochemicals
The utility of dimethylmorpholine compounds extends beyond medicine into the realm of

agriculture, where they form the backbone of several important fungicides.

Fenpropimorph: A Systemic Fungicide
Fenpropimorph is a systemic fungicide that is effective against a range of fungal pathogens in

crops. Its synthesis relies on the nucleophilic properties of cis-2,6-dimethylmorpholine.

Objective: To synthesize fenpropimorph by reacting an activated derivative of p-tert-butyl-β-

methylphenylpropanol with cis-2,6-dimethylmorpholine.

Materials:

p-tert-butyl-β-methylphenylpropanol

Methanesulfonyl chloride or thionyl chloride

cis-2,6-Dimethylmorpholine

Sodium hydroxide solution (30%)

Standard laboratory glassware for reflux and distillation

Procedure:

Activation of the Alcohol: React p-tert-butyl-β-methylphenylpropanol with either

methanesulfonyl chloride (to form the mesylate) or thionyl chloride (to form the chloride). This

converts the hydroxyl group into a good leaving group.

Nucleophilic Substitution: In a reaction vessel, combine the activated intermediate from step

1 with an excess of cis-2,6-dimethylmorpholine.
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Heat the mixture to reflux (approximately 140 °C) and maintain this temperature for several

hours (e.g., 4 hours).

Cool the reaction mixture and neutralize with a 30% aqueous solution of sodium hydroxide to

a pH of 14.

Allow the mixture to stand and separate into two layers.

Separate the upper organic layer and purify by vacuum distillation to obtain fenpropimorph.

Part 4: Industrial Applications of
Dimethylmorpholine
Beyond life sciences, dimethylmorpholine compounds have found a niche in various industrial

processes, primarily due to their basicity and ability to interact with metal surfaces.

Corrosion Inhibition
Dimethylmorpholine and its derivatives can act as effective corrosion inhibitors for various

metals and alloys, particularly in acidic environments.[7] They function by adsorbing onto the

metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[8]

[9]

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which

can be determined using electrochemical methods.

Inhibitor
Concentration
(ppm)

Inhibition
Efficiency (%)

Source

MPO 300 91.31 [7]

MPPO 300 91.48 [7]

Compound 1 100 mg/L 85.67 [10]

Compound 2 50 mg/L 76.26 [10]
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Objective: To determine the corrosion inhibition efficiency of a dimethylmorpholine derivative

using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Materials:

A three-electrode electrochemical cell (working electrode of the metal of interest, a platinum

counter electrode, and a reference electrode, e.g., saturated calomel electrode - SCE)

Potentiostat/Galvanostat with EIS capabilities

Corrosive medium (e.g., 1 M HCl)

Dimethylmorpholine-based inhibitor

Procedure:

Electrode Preparation: Polish the working electrode to a mirror finish, clean, and dry it.

Electrochemical Cell Setup: Assemble the three-electrode cell with the corrosive medium.

Open Circuit Potential (OCP) Measurement: Immerse the electrodes in the solution and

allow the OCP to stabilize.

Electrochemical Impedance Spectroscopy (EIS):

Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide

frequency range (e.g., 100 kHz to 10 mHz).

Measure the impedance at each frequency.

Potentiodynamic Polarization:

Scan the potential from a cathodic value to an anodic value relative to the OCP.

Record the resulting current density.

Data Analysis:
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Repeat the measurements with different concentrations of the dimethylmorpholine inhibitor

in the corrosive medium.

From the polarization curves, determine the corrosion current density (icorr) in the

absence and presence of the inhibitor.

From the EIS data, determine the charge transfer resistance (Rct).

Calculate the inhibition efficiency (IE%) using the appropriate formulas.

Dimethylmorpholine in Catalysis
The nitrogen atom in dimethylmorpholine can act as a ligand, coordinating to transition metals

to form catalytically active complexes. These complexes can be employed in a variety of

organic transformations, such as cross-coupling reactions.[11][12]

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with

a dimethylmorpholine-based ligand.

Materials:

An aryl halide (e.g., bromobenzene)

A boronic acid (e.g., phenylboronic acid)

A palladium precursor (e.g., Pd(OAc)2)

A dimethylmorpholine-based phosphine ligand

A base (e.g., K2CO3)

An appropriate solvent (e.g., toluene/water mixture)

Procedure:

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl

halide (1.0 eq), the boronic acid (1.2 eq), the palladium precursor (e.g., 2 mol%), the

dimethylmorpholine-based ligand (e.g., 4 mol%), and the base (2.0 eq).
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Add the solvent and heat the reaction mixture to reflux.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction, perform an aqueous workup, and purify the product by

column chromatography.

Part 5: Conclusion and Future Outlook
Dimethylmorpholine compounds, while structurally simple, are a testament to the power of

subtle molecular modifications. Their applications span the highly complex world of drug

discovery to the robust demands of industrial processes. The future of dimethylmorpholine

chemistry will likely see the development of even more sophisticated derivatives with tailored

properties. In medicinal chemistry, the focus will be on designing isoform-selective kinase

inhibitors with improved efficacy and reduced side effects. In materials science, the

development of novel dimethylmorpholine-based corrosion inhibitors and catalysts will

contribute to more sustainable and efficient industrial practices. The continued exploration of

this versatile scaffold promises to unlock new solutions to challenges across the scientific

spectrum.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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